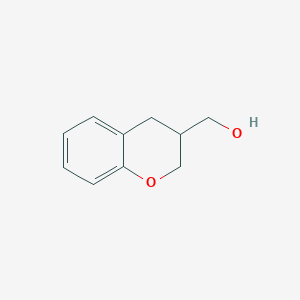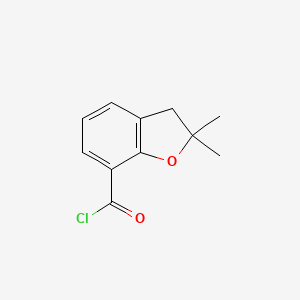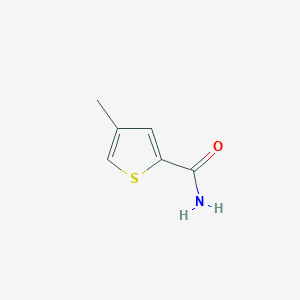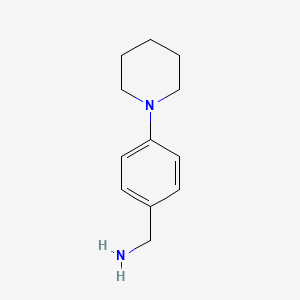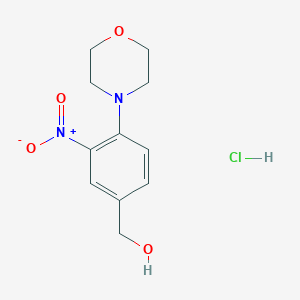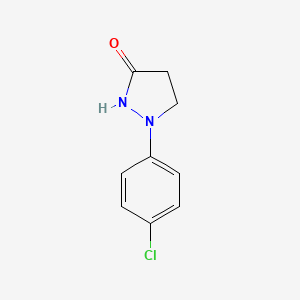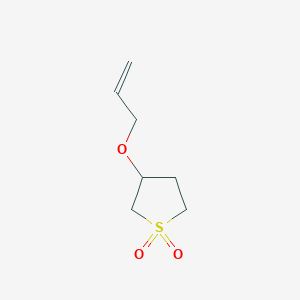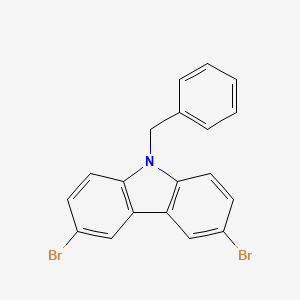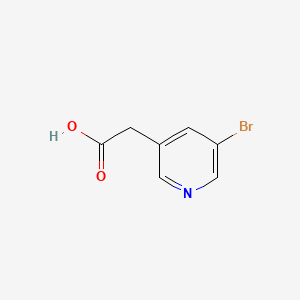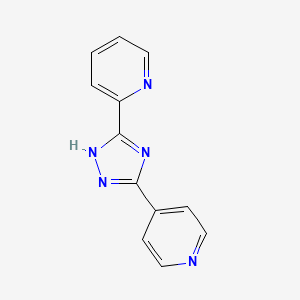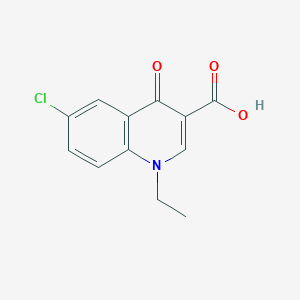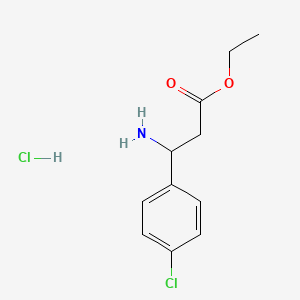
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a chemical compound with the linear formula C11H14O2N1Cl1 . It is typically found in powder form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride can be represented by the SMILES stringClC1=CC=C(C(CC(OCC)=O)N)C=C1 . The InChI key for this compound is SAXNGCIJNXBVHG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a solid at room temperature . Its molecular weight is 264.15 . The compound’s InChI code is1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H .
科学的研究の応用
Polymorphism Studies
Polymorphism in chemical compounds can significantly impact their physical and chemical properties. A study by Vogt et al. (2013) explored the polymorphic forms of a related compound, focusing on spectroscopic and diffractometric techniques to characterize these forms. This research highlights the importance of understanding polymorphic variations, which can be applied to similar compounds like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride for optimizing their applications in various fields, including pharmaceuticals and materials science (Vogt et al., 2013).
Spectroscopic Characterization
The characterization of chemical compounds is crucial for determining their suitability for specific applications. Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives, providing valuable insights into their structural and chemical properties through spectroscopic methods. This approach can be extended to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride to understand its potential applications better (Kuś et al., 2016).
Antimicrobial Applications
The search for new antimicrobial agents is a continuous process in the fight against drug-resistant pathogens. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of a compound structurally similar to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Their research demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting a possible application area for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in medical and pharmaceutical research (Radwan et al., 2020).
Anticancer Research
The development of novel anticancer agents is a critical area of medical research. Hafez et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro anticancer activity. Their findings highlight the potential of structurally related compounds, like Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, in the development of new anticancer drugs, providing a promising avenue for future research (Hafez et al., 2016).
Corrosion Inhibition
In the field of materials science, the study of corrosion inhibitors is vital for protecting metals from degradation. Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates on mild steel in hydrochloric acid, demonstrating the potential of such compounds in industrial applications. This suggests that Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride could be investigated as a corrosion inhibitor, contributing to its application in industrial processes and materials preservation (Gupta et al., 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFYSNMLNDGKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

